2-(3,4,5-Trimethoxyphenyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54767-81-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-8-4-7(10-6-15-10)5-9(13-2)11(8)14-3/h4-5,10H,6H2,1-3H3 |
InChI Key |
WXBAEPCTXMEJNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control in Oxirane Formation
Direct Epoxidation Strategies for the 2-(3,4,5-Trimethoxyphenyl)oxirane Core
Direct epoxidation represents the most straightforward approach to synthesizing the this compound core. This strategy typically involves the oxidation of the corresponding alkene, 3,4,5-trimethoxystyrene (B3047028). Various oxidizing agents can be employed for this transformation, with peroxy acids being the most common.
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this type of epoxidation due to its relative stability and high reactivity. The reaction involves the delivery of an oxygen atom from the peroxy acid to the double bond of the styrene (B11656) derivative. The process is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at or below room temperature to control the reaction's exothermicity and minimize side reactions. A mild base, like sodium bicarbonate (NaHCO₃), is often added to neutralize the resulting m-chlorobenzoic acid, preventing acid-catalyzed opening of the newly formed oxirane ring. chemicalbook.com
Another powerful oxidizing system for direct epoxidation is hydrogen peroxide, often used in combination with a catalyst or an activator. For instance, oxidation of styrenes can be achieved using hydrogen peroxide in the presence of a nitrile and a base, which generates a peroxyimidic acid in situ as the active epoxidizing species.
Indirect Synthetic Pathways Involving Precursors of this compound
Indirect methods provide alternative routes to the target oxirane, starting from more readily available or functionalized precursors. These multi-step sequences allow for greater flexibility in molecular design and can be adapted to introduce specific functionalities or control stereochemistry.
Formation from Chalcone (B49325) Analogues via Epoxidation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of epoxides. nih.govwisdomlib.org The synthesis of a suitable chalcone analogue would begin with an Aldol condensation between 3,4,5-trimethoxybenzaldehyde (B134019) and an appropriate acetophenone. nih.gov
The subsequent epoxidation of the α,β-unsaturated ketone system in the chalcone is commonly achieved using the Weitz-Scheffer reaction. wisdomlib.org This reaction employs alkaline hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile, attacking the β-carbon of the conjugated system. The resulting enolate then undergoes an intramolecular cyclization to form the epoxide ring, displacing a hydroxide (B78521) ion. This method is particularly effective for electron-poor double bonds, such as those found in chalcones.
Utilization of 3,4,5-Trimethoxybenzaldehyde Derivatives
3,4,5-Trimethoxybenzaldehyde is a key starting material for several indirect synthetic routes to its corresponding oxirane. nih.govwikipedia.orgprepchem.com One of the most classic methods for converting an aldehyde to an epoxide is the Darzens condensation. This reaction involves the condensation of the aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent hydrolysis and decarboxylation would be required to yield the desired 2-substituted oxirane.
A more direct and widely used method is the reaction of the aldehyde with a sulfur ylide, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide (Corey-Chaykovsky reagent). psu.edu These ylides are typically generated in situ by treating a sulfonium (B1226848) or sulfoxonium salt with a strong base. The ylide adds to the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to furnish the epoxide and dimethyl sulfide (B99878) or dimethyl sulfoxide (B87167) as a byproduct. This method is known for its high efficiency and operational simplicity. psu.edugoogle.com
Table 1: Comparison of Synthetic Routes from 3,4,5-Trimethoxybenzaldehyde
| Method | Reagents | Key Intermediate | Advantages |
| Darzens Condensation | α-haloester, Base | Glycidic ester | Forms a C-C bond |
| Corey-Chaykovsky | Sulfur Ylide (e.g., (CH₃)₂S(O)CH₂) | Betaine | High yield, direct conversion |
Conversion from 3,4,5-Trimethoxyphenol (B152058) Derivatives
Synthesizing the oxirane from 3,4,5-trimethoxyphenol provides another versatile, albeit multi-step, pathway. chemicalbook.comnih.gov A common strategy involves first converting the phenol (B47542) into a more reactive intermediate. For example, the phenol could be O-alkylated to protect the hydroxyl group, followed by a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce an aldehyde group onto the aromatic ring, yielding a derivative of 3,4,5-trimethoxybenzaldehyde. From this aldehyde, the synthesis could proceed as described in section 2.2.2.
Alternatively, the phenol could be converted into a phenyl triflate, which can then participate in palladium-catalyzed cross-coupling reactions, such as a Heck or Stille reaction, to introduce a vinyl group, forming 3,4,5-trimethoxystyrene. This styrene derivative can then be directly epoxidized as detailed in section 2.1.
Asymmetric and Stereoselective Synthesis of this compound and Chiral Derivatives
The development of asymmetric and stereoselective methods is crucial for producing enantiomerically pure epoxides, which are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. e-bookshelf.denih.govrsc.org
Hydrolytic Kinetic Resolution Approaches
Hydrolytic kinetic resolution (HKR) is a highly effective and practical method for obtaining enantioenriched terminal epoxides from inexpensive racemic mixtures. nih.gov This technique relies on the selective reaction of one enantiomer of the racemic epoxide with a nucleophile, leaving the other, less reactive enantiomer unreacted and thus enriched. nih.govnih.gov
The Jacobsen-Katsuki epoxidation catalysts, particularly chiral (salen)Co(III) complexes, are exceptionally efficient for the HKR of terminal epoxides using water as the nucleophile. nih.govicm.edu.plsci-hub.box In this process, a racemic mixture of this compound is treated with approximately 0.5 equivalents of water in the presence of a catalytic amount (typically 0.2–2.0 mol%) of the chiral (salen)Co(III) complex. nih.govsci-hub.box The catalyst selectively hydrolyzes one enantiomer of the epoxide to the corresponding 1,2-diol, while the other enantiomer remains largely unreacted.
This method is prized for its ability to produce both the unreacted epoxide and the 1,2-diol product in very high enantiomeric excess (often >99% ee). nih.govsci-hub.box The two products can then be readily separated by standard chromatographic techniques. The catalyst itself is often recyclable, adding to the practical appeal of this methodology. The extraordinary scope and high selectivity factors (k_rel) observed make HKR a premier strategy for accessing enantiopure this compound and its corresponding chiral diol. nih.gov
Table 2: Products of Hydrolytic Kinetic Resolution (HKR) of Racemic this compound
| Starting Material | Reagents | Products | Enantiomeric Excess (ee) |
| (±)-2-(3,4,5-Trimethoxyphenyl)oxirane | (R,R)-(salen)Co(III) catalyst, 0.5 eq. H₂O | (S)-2-(3,4,5-Trimethoxyphenyl)oxirane | >99% |
| (R)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol | High ee | ||
| (±)-2-(3,4,5-Trimethoxyphenyl)oxirane | (S,S)-(salen)Co(III) catalyst, 0.5 eq. H₂O | (R)-2-(3,4,5-Trimethoxyphenyl)oxirane | >99% |
| (S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol | High ee |
Enantioselective Catalysis in Oxirane Formation
The primary strategy for inducing enantioselectivity in the formation of this compound is through the use of chiral catalysts. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer of the epoxide over the other. The most explored methods in this domain involve metal-based catalysts, particularly chiral manganese(III)-salen complexes, and biocatalytic systems employing engineered enzymes.
Chiral Manganese(III)-Salen Complexes (Jacobsen-Katsuki Epoxidation)
A well-established method for the asymmetric epoxidation of unfunctionalized alkenes, such as styrenes, is the Jacobsen-Katsuki epoxidation. acs.org This reaction utilizes a chiral manganese(III) complex containing a salen ligand as the catalyst. acs.org The stereoselectivity of the epoxidation is influenced by the specific structure of the chiral salen ligand, the nature of the oxidant, and the reaction conditions.
While direct experimental data for the enantioselective epoxidation of 3,4,5-trimethoxystyrene using Jacobsen-Katsuki catalysts is not extensively detailed in readily available literature, studies on analogous substituted styrenes provide insight into the potential efficacy of this method. For instance, new C₂-symmetric chiral Mn(III)-salen complexes have been synthesized and evaluated in the asymmetric epoxidation of various styrenes, achieving high yields (95–98%) and enantiomeric excesses (ee) ranging from 29–88% for the corresponding epoxides. These catalysts have also demonstrated potential for recovery and reuse.
The general mechanism is believed to involve the formation of a high-valent manganese-oxo species, which then acts as the oxygen atom transfer agent to the alkene. The chiral ligand environment dictates the facial selectivity of the oxygen attack on the double bond, leading to the preferential formation of one enantiomer of the epoxide.
Biocatalytic Epoxidation
An increasingly important approach for enantioselective epoxidation is the use of biocatalysts, particularly engineered enzymes like cytochrome P450 monooxygenases. These enzymes can exhibit remarkable selectivity and activity under mild reaction conditions.
Research into the biocatalytic epoxidation of styrenes has shown significant promise. For example, engineered P450 enzymes have been developed that can catalyze the epoxidation of styrene and its derivatives with high enantioselectivity. Through protein engineering, variants of P450BM3 have been created that can produce (R)-styrene oxide with up to 99% ee. These enzymatic systems often utilize hydrogen peroxide as a green oxidant.
Although specific studies detailing the biocatalytic epoxidation of 3,4,5-trimethoxystyrene are not prevalent, the success with other styrene derivatives suggests that a similar approach could be developed. This would involve screening existing enzyme libraries or employing directed evolution to create a bespoke enzyme variant with high activity and selectivity for this particular substrate.
Research Findings on Analogous Systems
To illustrate the potential of these methodologies for the synthesis of enantiopure this compound, the following table summarizes results from the enantioselective epoxidation of other substituted styrenes using various catalytic systems. This data provides a benchmark for what might be achievable for the target compound.
| Catalyst/Enzyme | Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral Mn(III)-salen 2b | Styrene | NaOCl | Ethyl acetate | RT | 98 | 65 (S) | |
| Chiral Mn(III)-salen 2b | 4-Chlorostyrene | NaOCl | Ethyl acetate | RT | 97 | 52 (S) | |
| Chiral Mn(III)-salen 2b | 4-Methylstyrene | NaOCl | Ethyl acetate | RT | 98 | 68 (S) | |
| Engineered P450 BM3 | Styrene | H₂O₂ | Buffer | RT | - | >99 (R) | |
| Engineered P450 BM3 | 4-Chlorostyrene | H₂O₂ | Buffer | RT | - | 98 (R) | |
| Note: This table presents data for analogous styrene derivatives due to the lack of specific reported data for 3,4,5-trimethoxystyrene. |
Chemical Reactivity and Mechanistic Investigations of the Oxirane Ring
Nucleophilic Ring-Opening Reactions of 2-(3,4,5-Trimethoxyphenyl)oxirane
The high ring strain (approximately 13 kcal/mol) of the epoxide ring makes it susceptible to attack by nucleophiles, leading to ring cleavage. masterorganicchemistry.comlibretexts.org This process can be catalyzed by either acid or base, and the regiochemical and stereochemical outcomes are dictated by the reaction mechanism and the nature of the attacking nucleophile.
Regioselectivity and Stereoselectivity Considerations (SN1 vs. SN2 Pathways)
The ring-opening of an unsymmetrical epoxide like this compound can proceed through either an SN1-like or an SN2-like mechanism, which determines the regioselectivity (i.e., which carbon is attacked) and stereoselectivity of the reaction. libretexts.org
SN2 Pathway : This pathway is favored under basic or neutral conditions with strong nucleophiles. masterorganicchemistry.comlibretexts.org The nucleophile attacks the sterically less hindered carbon atom of the epoxide ring. For this compound, this would be the unsubstituted CH₂ carbon (C2). This bimolecular reaction occurs in a single, concerted step, resulting in an inversion of stereochemistry at the site of attack. libretexts.org
| Feature | SN1-like Pathway | SN2-like Pathway |
| Conditions | Acid-catalyzed (e.g., H₃O⁺, HX) masterorganicchemistry.com | Base-catalyzed or neutral (e.g., RO⁻, NH₃, RS⁻) masterorganicchemistry.com |
| Nucleophile | Weak (e.g., H₂O, ROH) khanacademy.org | Strong (e.g., RO⁻, CN⁻, R-MgX) libretexts.org |
| Site of Attack | More substituted carbon (benzylic C1) libretexts.orgchemistrysteps.com | Less substituted carbon (C2) libretexts.orgyoutube.com |
| Key Intermediate | Partial carbocation character at the benzylic carbon libretexts.orgopenstax.org | Concerted, no intermediate libretexts.org |
| Stereochemistry | Inversion of configuration at the attacked carbon libretexts.org | Inversion of configuration at the attacked carbon libretexts.org |
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen of this compound is protonated, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.com The reaction pathway exhibits significant SN1 character due to the stability of the potential benzylic carbocation intermediate. libretexts.orgopenstax.org
The general mechanism involves:
Protonation of the epoxide oxygen by an acid catalyst to form a good leaving group. libretexts.orgbyjus.com
The C-O bond at the more substituted carbon (the benzylic position) begins to break, creating a species with significant positive charge on that carbon. libretexts.orgbyjus.com
A weak nucleophile attacks the more substituted (benzylic) carbon from the side opposite the C-O bond. masterorganicchemistry.combyjus.com
Deprotonation of the attacking nucleophile (if it was neutral, like water or an alcohol) yields the final product.
This results in the formation of a trans-1,2-disubstituted product, where the nucleophile is attached to the benzylic carbon and the hydroxyl group is at the adjacent carbon. For example, hydrolysis with aqueous acid (H₃O⁺) would yield 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol. libretexts.orgbyjus.com
Base-Catalyzed Ring Opening
In the presence of a strong base or nucleophile, the ring-opening of this compound proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org The driving force for the reaction is the relief of ring strain, as the alkoxide formed is a poor leaving group. libretexts.orgbyjus.com
The mechanism involves:
Direct nucleophilic attack on one of the epoxide carbons. Due to steric hindrance from the bulky trimethoxyphenyl group, the attack occurs at the less substituted carbon (C2). masterorganicchemistry.comyoutube.com
This concerted attack breaks the C-O bond, opening the ring and forming an alkoxide intermediate.
Protonation of the alkoxide by a proton source (like water or alcohol added during workup) gives the final alcohol product. masterorganicchemistry.com
This pathway results in the nucleophile being attached to the C2 carbon, with the hydroxyl group on the benzylic C1 carbon. For instance, reaction with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) would yield 1-(3,4,5-trimethoxyphenyl)-2-methoxyethanol.
Reactivity with Various Nucleophiles (e.g., amines, thiols, organometallic reagents)
The principles of acid- and base-catalyzed ring-opening dictate the reactivity of this compound with a range of nucleophiles.
Amines : Amines are good nucleophiles and typically react without a catalyst, following an SN2 pathway. researchgate.netoberlin.edu The reaction involves the attack of the amine at the less sterically hindered C2 position of the oxirane ring, leading to the formation of a β-amino alcohol. researchgate.net The reaction is highly regioselective. rsc.org
Thiols : Thiols are excellent nucleophiles, especially in their deprotonated thiolate form (RS⁻). masterorganicchemistry.com The reaction with thiolates is a classic SN2 displacement, attacking the less substituted C2 carbon to yield a β-hydroxy sulfide (B99878) after workup. youtube.comyoutube.com
Organometallic Reagents : Strong carbon nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) react via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com They attack the less substituted C2 carbon of the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com This reaction is particularly useful for forming new carbon-carbon bonds. For example, reacting this compound with methylmagnesium bromide would produce 1-(3,4,5-trimethoxyphenyl)propan-2-ol after acidic workup. libretexts.org
| Nucleophile/Conditions | Mechanism | Site of Attack | Predicted Major Product |
| H₂O / H⁺ | SN1-like libretexts.org | Benzylic C1 | 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol |
| CH₃OH / H⁺ | SN1-like libretexts.org | Benzylic C1 | 1-Methoxy-1-(3,4,5-trimethoxyphenyl)ethan-2-ol |
| NaOH / H₂O | SN2 masterorganicchemistry.com | Less hindered C2 | 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol |
| NaOCH₃ / CH₃OH | SN2 libretexts.org | Less hindered C2 | 2-Methoxy-1-(3,4,5-trimethoxyphenyl)ethan-1-ol |
| NH₃ | SN2 researchgate.net | Less hindered C2 | 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-ol |
| NaSH / H₂O | SN2 youtube.com | Less hindered C2 | 2-Mercapto-1-(3,4,5-trimethoxyphenyl)ethan-1-ol |
| CH₃MgBr then H₃O⁺ | SN2 masterorganicchemistry.com | Less hindered C2 | 1-(3,4,5-Trimethoxyphenyl)propan-2-ol |
Electrophilic Reactions and Functionalization of the Oxirane System
While the dominant reactivity of epoxides involves nucleophilic attack on the carbon atoms, the oxygen atom itself possesses lone pairs of electrons and can act as a Lewis base. The primary electrophilic interaction is the protonation of the oxygen by Brønsted or Lewis acids, which activates the ring for nucleophilic opening. masterorganicchemistry.com
Direct electrophilic attack on the oxirane ring leading to functionalization is less common. However, reactions can be envisaged where the trimethoxyphenyl ring undergoes electrophilic aromatic substitution. The reactivity of the aromatic ring would be influenced by the oxirane substituent, which is generally considered to be a weakly deactivating group.
Cascade and Domino Reactions Involving this compound as a Key Building Block
The dual functionality of this compound—an electrophilic epoxide ring and a nucleophilic aromatic ring—makes it a potential candidate for cascade or domino reactions. These reactions involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. researchgate.net
A plausible cascade sequence could be initiated by the ring-opening of the epoxide. For example, an acid-catalyzed opening could generate a benzylic carbocation intermediate, which could then be trapped by an intramolecular nucleophile or participate in an intermolecular reaction that triggers further transformations. beilstein-journals.orgbeilstein-journals.org For instance, a Prins-type cyclization followed by a Friedel-Crafts reaction is a known cascade strategy for building complex molecular scaffolds from precursors containing both an aldehyde and an olefin. beilstein-journals.org While specific examples involving this compound are not prominent in the literature, its structure suggests potential for use in such complex transformations. For instance, reaction with an aryl lithium species followed by oxidation could be part of a sequence to generate more complex structures. beilstein-journals.org
Derivatization and Structural Modifications for Enhanced Research Applications
Synthesis of Complex Scaffolds Incorporating the Trimethoxyphenyl-Epoxide Moiety
The strained three-membered ring of 2-(3,4,5-Trimethoxyphenyl)oxirane is susceptible to ring-opening reactions with various nucleophiles, providing a versatile entry point for the construction of more complex molecular architectures. This reactivity has been exploited to synthesize a range of heterocyclic derivatives with potential applications in drug discovery.
Formation of Oxadiazoline Derivatives
The synthesis of oxadiazoline derivatives from this compound is a specialized area of research. While direct conversion methods are not extensively documented in publicly available literature, the formation of the related 1,2,4-oxadiazole (B8745197) ring system often involves the reaction of amidoximes with acylating agents. It is plausible that a multi-step synthesis could be employed, starting with the ring-opening of the epoxide to form an intermediate that can then be cyclized to the desired oxadiazoline.
For instance, a general approach to 1,2,4-oxadiazoles involves the synthesis of (E)-3-phenyl-5-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,2,4-oxadiazole, which has been reported. nih.gov This suggests that vinylogous derivatives of the trimethoxyphenyl moiety can be incorporated into oxadiazole structures. The synthesis of such compounds often proceeds through the reaction of a suitable benzamidoxime (B57231) with an acryloyl chloride derivative, followed by cyclization. nih.gov
Preparation of Thiourea (B124793) Analogues
Thiourea derivatives are recognized for their diverse biological activities and their ability to act as versatile building blocks in the synthesis of various heterocyclic compounds. The preparation of thiourea analogues from the trimethoxyphenyl scaffold has been achieved through several synthetic routes.
One common method involves the in-situ formation of 3,4,5-trimethoxybenzoyl isothiocyanate from the corresponding benzoyl chloride and ammonium (B1175870) thiocyanate. This reactive intermediate is then treated with an appropriate amine to yield the desired thiourea derivative. For example, the reaction with 3-fluoroaniline (B1664137) in acetonitrile (B52724) has been used to produce 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. nih.gov Similarly, reaction with 4-aminophenol (B1666318) in acetonitrile at room temperature yields 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea. nih.gov
| Starting Amine | Resulting Thiourea Derivative | Reference |
| 3-Fluoroaniline | 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | nih.gov |
| 4-Aminophenol | 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea | nih.gov |
Integration into Indole (B1671886) Conjugates
The indole nucleus is a prominent feature in many biologically active compounds. The integration of the trimethoxyphenyl moiety into indole-containing scaffolds has been a focus of synthetic efforts to create novel hybrid molecules.
One approach involves the synthesis of 2-aryl-3-aroyl indoles. For instance, analogues of the vascular disrupting agent OXi8006, which is a 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole, have been synthesized. beilstein-journals.org These syntheses often involve multi-step sequences where the pendant 2-aryl ring and the 3-aroyl moiety containing the trimethoxyphenyl group are introduced onto the indole core. beilstein-journals.org The variability in these syntheses often focuses on modifying the substitution patterns on the aroyl moiety to explore structure-activity relationships. beilstein-journals.org
Construction of Pyrazole Derivatives
Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of pyrazoles incorporating the trimethoxyphenyl group can be achieved through various condensation reactions.
A common method for constructing 1,3,5-substituted pyrazoles involves the reaction of a chalcone (B49325) intermediate with a hydrazine (B178648) derivative. For example, 3,5-diaryl-1H-pyrazoles can be synthesized from the corresponding β-arylchalcones, which are first converted to an epoxide and then treated with hydrazine hydrate. nih.gov Another approach involves the direct condensation of a 1,3-diketone with a hydrazine in the presence of an acid catalyst. nih.gov The synthesis of 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives has been reported, which can then be further elaborated to include other heterocyclic rings, such as 1,3,4-oxadiazoles. researchgate.net
| Precursor | Reagent | Resulting Pyrazole Derivative | Reference |
| β-Arylchalcone | Hydrazine Hydrate (via epoxide) | 3,5-Diaryl-1H-pyrazole | nih.gov |
| 1,3-Diketone | Hydrazine | 1,3,5-Substituted Pyrazole | nih.gov |
| 1-Phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde hydrazone | Iodine/K2CO3 | 2-Aryl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | researchgate.net |
Synthesis of Other Heterocyclic Conjugates
The versatility of the trimethoxyphenyl scaffold extends to the synthesis of a variety of other heterocyclic conjugates. These include thiazole (B1198619) and pyrimidine (B1678525) derivatives, as well as 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) systems.
For example, a series of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives have been synthesized. nih.gov The synthesis typically starts from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, which is reacted with thiourea to form the thiazole ring. This intermediate is then coupled with a substituted pyrimidine. nih.gov
Furthermore, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole and 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives have been prepared. nih.govresearchgate.net The synthesis of these compounds often starts from a key intermediate such as 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol or its oxadiazole analogue. nih.govresearchgate.net These intermediates can then undergo further reactions, such as thioetherification followed by oxidation, to yield a variety of sulfonyl derivatives. nih.govresearchgate.net
Design Principles for Derivative Synthesis and Optimization
The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The trimethoxyphenyl (TMP) moiety is a well-known pharmacophore, often found in compounds that interact with tubulin.
A key design principle involves the strategic modification of different parts of the molecule to enhance biological activity and optimize pharmacokinetic properties. This includes:
Modification of the Linker: The nature of the chemical linkage between the trimethoxyphenyl group and the rest of the molecule is crucial. Varying the linker can alter the conformational freedom and the spatial orientation of the key pharmacophoric groups, which can significantly impact binding to biological targets.
Substitution on Aromatic Rings: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic rings of the molecule is a common strategy to fine-tune electronic properties and explore additional binding interactions. For instance, the placement of hydroxy or methoxy (B1213986) groups can influence hydrogen bonding potential.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is another design strategy. This can lead to improved potency, selectivity, or metabolic properties.
These design principles are often guided by computational methods, such as molecular docking, to predict the binding modes of the designed derivatives with their biological targets. This rational design approach, combined with synthetic exploration, allows for the systematic optimization of lead compounds.
Influence of Stereochemistry on the Synthesis and Conformation of Derivatives
The stereochemistry of the oxirane ring in this compound is a critical determinant in the synthesis and conformational outcomes of its derivatives. The spatial arrangement of the substituents on the epoxide ring dictates the trajectory of incoming reagents and profoundly influences the three-dimensional structure and stability of the resulting products.
The synthesis of derivatives from this compound often involves the nucleophilic opening of the epoxide ring. The stereochemical course of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, under basic or neutral conditions, an SN2 mechanism prevails, leading to an inversion of configuration at the center of attack. For a trans-epoxide, this results in an anti-diol derivative, while a cis-epoxide yields a syn-diol derivative. Conversely, under acidic conditions, the reaction may proceed through a borderline SN1/SN2 pathway. The regioselectivity of the attack is also influenced by the bulky 3,4,5-trimethoxyphenyl group, which sterically hinders the adjacent carbon atom of the oxirane ring. As a result, nucleophilic attack typically occurs at the less hindered carbon. rsc.org
The inherent chirality of the this compound core allows for the diastereoselective synthesis of derivatives. When the oxirane itself is enantiomerically pure, its reaction with achiral reagents can lead to the formation of diastereomers with high selectivity. The stereocenter(s) on the oxirane ring direct the approach of the reagent, favoring the formation of one diastereomer over the other. This principle is fundamental in asymmetric synthesis, where the goal is to control the formation of specific stereoisomers.
The conformation of the resulting derivatives is also directly linked to the stereochemistry of the parent epoxide. The relative configuration of the newly introduced substituents, which is a direct consequence of the stereospecificity of the ring-opening reaction, governs the conformational preferences of the final molecule. For instance, the formation of an anti versus a syn product will lead to different dihedral angles and non-bonded interactions within the molecule, resulting in distinct and predictable conformational isomers. Computational studies and spectroscopic techniques, such as NMR, are often employed to determine the most stable conformations, which are influenced by a balance of steric repulsions, hydrogen bonding, and other intramolecular forces. The bulky 3,4,5-trimethoxyphenyl group plays a significant role in these conformational preferences, often orienting itself to minimize steric strain with adjacent substituents.
To illustrate the influence of stereochemistry on the synthesis of derivatives, consider the hypothetical nucleophilic ring-opening of cis- and trans-2-(3,4,5-trimethoxyphenyl)oxirane with a generic nucleophile (Nu-) under SN2 conditions.
Table 1: Influence of Stereochemistry on the Diastereomeric Outcome of Nucleophilic Ring-Opening
| Starting Epoxide Stereoisomer | Reaction Conditions | Major Product Stereochemistry | Diastereomeric Ratio (d.r.) |
| trans-2-(3,4,5-Trimethoxyphenyl)oxirane | NaNu, THF | anti-diastereomer | >95:5 |
| cis-2-(3,4,5-Trimethoxyphenyl)oxirane | NaNu, THF | syn-diastereomer | >95:5 |
This table is a representative illustration based on the established principles of epoxide ring-opening reactions.
The data in the table demonstrates that the stereochemical integrity of the starting epoxide is transferred to the product, affording a high degree of diastereoselectivity. This stereocontrol is a powerful tool in the synthesis of complex molecules where specific stereoisomers are required for biological activity or other applications. The conformational analysis of these syn and anti diastereomers would be expected to show distinct differences in the spatial arrangement of the 3,4,5-trimethoxyphenyl group and the newly introduced nucleophilic substituent, impacting their physical, chemical, and biological properties.
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies
Identification of Molecular and Cellular Targets and Pathways
While numerous compounds containing the 3,4,5-trimethoxyphenyl group are recognized as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site, specific studies demonstrating this activity for 2-(3,4,5-Trimethoxyphenyl)oxirane are not available in the reviewed literature. nih.govnih.govnih.govnih.gov For instance, certain bioactive heterocyclic compounds and chalcones featuring the TMP fragment have been shown to inhibit tubulin polymerization, leading to microtubule destabilization. nih.govnih.gov However, direct experimental evidence of this compound's effect on tubulin dynamics has not been reported.
Methionine aminopeptidase-2 (MetAP2) is a crucial enzyme involved in angiogenesis, making it a target for anticancer drug development. nih.govsyndevrx.comresearchgate.net Inhibitors of MetAP2, such as fumagillin (B1674178) and its analogs, have been studied for their anti-angiogenic effects. syndevrx.comresearchgate.net Similarly, soluble epoxide hydrolase (sEH) is an enzyme involved in metabolizing signaling lipids, and its inhibition can have anti-inflammatory effects.
Despite the therapeutic importance of these enzymes, there is no specific data in the searched scientific literature detailing the modulation or inhibition of Methionine Aminopeptidase-2 or Soluble Epoxide Hydrolase by this compound.
The 3,4,5-trimethoxyphenyl motif is found in compounds that can modulate various signaling pathways. For example, certain chalcones with this group have been found to selectively inhibit oncogenic K-Ras signaling. nih.gov Other related stilbene (B7821643) derivatives can suppress inflammation by inactivating MAPK and NF-κB pathways. researchgate.net
However, specific research detailing receptor interactions or the modulation of any particular signaling pathway by this compound is not present in the available literature.
Cellular Responses and Phenotypes (e.g., Cell Cycle Arrest, Apoptosis Induction in Cell Lines)
Many analogues containing the 3,4,5-trimethoxyphenyl fragment have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis in cancer cell lines. nih.govnih.govnih.gov These effects are often a direct consequence of microtubule disruption. nih.govnih.gov For example, a study on synthetic compounds with a TMP fragment identified a lead compound that induced apoptosis in Jurkat cells. nih.gov Another study on heterocyclic derivatives containing the TMP group also reported induction of G2/M phase arrest and apoptosis in MGC-803 cells. nih.gov
A related chalcone (B49325) epoxide, 1,3-Bis(3,4,5-trimethoxyphenyl)-2,3-epoxypropanone, has been noted for its anticancer activity in cell culture. researchgate.net Despite these findings for structurally related molecules, there is no direct experimental evidence in the reviewed literature describing the specific cellular responses or phenotypes, such as cell cycle arrest or apoptosis induction, caused by this compound.
Antiproliferative Activity against Cancer Cell Lines (Mechanistic Focus)
The antiproliferative activity of compounds bearing a 3,4,5-trimethoxyphenyl ring is well-documented against a variety of cancer cell lines. nih.govnih.govmdpi.com The mechanism is often linked to the inhibition of tubulin polymerization, as seen with certain trimethoxylated chalcones and other heterocyclic structures. nih.govnih.gov
While the TMP pharmacophore is strongly associated with anticancer potential, specific studies measuring the antiproliferative activity of this compound and elucidating its specific mechanism of action against any cancer cell line were not found in the searched literature.
Other Investigated In Vitro Biological Activities and Underlying Mechanisms (e.g., Antimicrobial, Anti-inflammatory)
The 3,4,5-trimethoxyphenyl scaffold has been incorporated into molecules with a range of other biological activities. For example, some 2-(trimethoxyphenyl)-thiazoles have been tested for antimicrobial and anti-biofilm properties. researchgate.net Additionally, various derivatives have been synthesized and evaluated for anti-inflammatory activity, often showing an ability to reduce inflammatory markers. nih.govnih.gov One study on a synthetic pyrano[3,4-c]pyran-1,8-dione containing the TMP group demonstrated anti-asthmatic and anti-inflammatory effects by suppressing STAT6 phosphorylation. nih.gov
Despite the broad spectrum of activity seen in related compounds, there is a lack of specific published research on the in vitro antimicrobial or anti-inflammatory properties of this compound itself.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The investigation into the structure-activity relationships (SAR) of this compound and its derivatives is crucial for understanding how molecular modifications influence their biological effects. Although specific SAR studies on this exact oxirane compound are not extensively documented, a wealth of information can be extrapolated from research on analogous compounds bearing the significant 3,4,5-trimethoxyphenyl moiety, a well-established pharmacophore in anticancer agents.
Correlating Structural Features with Biological Efficacy
The biological efficacy of compounds related to this compound is intricately linked to several key structural features. The 3,4,5-trimethoxyphenyl group, often referred to as the A-ring in combretastatin (B1194345) analogues, is a critical component for potent biological activity, particularly in the context of tubulin polymerization inhibition. nih.govnih.gov The number and position of methoxy (B1213986) groups on this phenyl ring are vital for interaction with biological targets. nih.gov
The oxirane ring, a three-membered epoxide, introduces a significant element of chemical reactivity. Epoxides are known to be electrophilic and can undergo ring-opening reactions with various nucleophiles, including amino acid residues in proteins and nucleic acids. nih.govresearchgate.net This reactivity can lead to the formation of covalent adducts with biological macromolecules, a mechanism that can contribute to cytotoxicity. researchgate.net The stereochemistry of the oxirane ring can also play a role in its biological activity.
In related compounds, such as chalcone epoxides, the presence of the 3,4,5-trimethoxyphenyl group is associated with anticancer activity. researchgate.net Modifications to other parts of the molecule, while retaining the trimethoxyphenyl moiety, have demonstrated significant impacts on cytotoxicity. For instance, in a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the introduction of a naphthalene (B1677914) B-ring enhanced antitumor potency compared to a substituted phenyl ring. tandfonline.com
The table below summarizes the general SAR principles derived from analogous compounds containing the 3,4,5-trimethoxyphenyl group.
| Structural Modification | Impact on Biological Efficacy | Rationale/Observations from Analogous Compounds |
| Variation in Methoxy Group Substitution on the Phenyl Ring | Decreased activity | The three methoxy groups on the A-ring are considered an important part of the pharmacophore for tubulin inhibition. nih.gov |
| Replacement of the Oxirane Ring with other Linkers | Variable | In combretastatin analogues, modifying the bridge between the two phenyl rings significantly affects activity and stability. mdpi.com |
| Introduction of Bulky Substituents on the Oxirane Ring | Likely to decrease activity | Steric hindrance can impede the interaction with the target protein. |
| Modification of the Second Phenyl Ring (if present) | Significant impact on activity | The nature of the second aromatic ring (B-ring) in combretastatin-like compounds is a key determinant of potency. tandfonline.com |
| Introduction of Heterocyclic Rings | Can enhance or decrease activity | The introduction of rings like pyridine (B92270) or triazole has been shown to modulate the anticancer activity of trimethoxyphenyl-containing compounds. tandfonline.comnih.gov |
Pharmacophore Development and Design Hypotheses
A pharmacophore model for derivatives of this compound would inherently feature the 3,4,5-trimethoxyphenyl group as a primary hydrogen bond acceptor and hydrophobic region. The development of such a model is informed by the extensive research on combretastatins and other tubulin-binding agents.
The key pharmacophoric features and design hypotheses are as follows:
The 3,4,5-Trimethoxyphenyl Moiety: This group is consistently identified as a crucial element for binding to the colchicine site of β-tubulin. The methoxy groups are believed to form hydrogen bonds with amino acid residues within the binding pocket. nih.gov
The Oxirane Ring: This electrophilic group is hypothesized to act as a reactive center, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the target protein. researchgate.net This covalent interaction could lead to irreversible inhibition and enhanced cytotoxic effects. The stereochemistry of the oxirane ring would be critical in ensuring the correct orientation for this reaction.
Aromatic/Hydrophobic Feature: In many related anticancer agents, a second aromatic ring (B-ring) is present, connected to the trimethoxyphenyl ring by a linker. tandfonline.com In the case of this compound, if a second substituent is added to the oxirane ring, its nature (e.g., another phenyl group) would be a critical determinant of activity.
Conformational Restriction: The rigid structure of the oxirane ring, in contrast to the flexible ethylene (B1197577) bridge in combretastatin A-4, could lock the molecule in a bioactive conformation, potentially increasing its affinity for the target.
The table below outlines a hypothetical pharmacophore model for a derivative of this compound with an additional substituent on the oxirane ring.
| Pharmacophoric Feature | Hypothesized Role in Biological Activity | Supporting Evidence from Analogous Compounds |
| 3,4,5-Trimethoxyphenyl Group | Key binding motif for tubulin; hydrogen bond acceptor. | Essential for the activity of combretastatins and numerous other tubulin inhibitors. nih.govnih.gov |
| Oxirane Ring | Electrophilic warhead for covalent modification of the target protein; conformational lock. | Epoxides are known to be reactive towards biomolecules. nih.govresearchgate.net |
| Second Hydrophobic/Aromatic Group (on the oxirane) | Occupies a hydrophobic pocket in the binding site, enhancing affinity. | The B-ring in combretastatins is crucial for potent activity. tandfonline.com |
| Distance and Orientation between the Trimethoxyphenyl Group and the Second Group | Critical for optimal fitting into the binding site. | The cis-configuration of the double bond in combretastatin A-4 is essential for its high potency. nih.gov |
Advanced Analytical and Spectroscopic Methodologies for Characterization
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for separating 2-(3,4,5-Trimethoxyphenyl)oxirane from reaction mixtures, starting materials, and potential byproducts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC method is typically suitable for this type of molecule. sielc.comnih.gov The separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase. By adjusting the mobile phase composition, a gradient elution can be employed to ensure efficient separation from impurities with different polarities. researchgate.net
A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov Detection is commonly achieved using a UV detector, as the trimethoxyphenyl group contains a chromophore that absorbs UV light.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and semi-volatile compounds. nih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can be used to determine its molecular weight and fragmentation pattern, which aids in structural elucidation. nih.govrjptonline.org
The sample is first vaporized and separated on a capillary column, typically with a nonpolar stationary phase. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. The analysis of related methoxyphenols has been successfully performed using GC-MS, indicating its suitability for this compound class. nih.gov
Table 2: Typical GC-MS Conditions for Analysis
| Parameter | Value/Condition |
| Column | DB-5 or similar (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage for analyzing compounds like this compound by directly coupling HPLC with mass spectrometry. diva-portal.orgresearchgate.net This technique is particularly useful as it does not require the analyte to be volatile. It provides molecular weight information from the parent ion and structural details from fragmentation patterns, often using soft ionization techniques like Electrospray Ionization (ESI) which minimize sample degradation. nih.gov The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of specificity and sensitivity. eurl-pesticides.eu
Table 3: Potential LC-MS Parameters
| Parameter | Value/Condition |
| LC System | UPLC/HPLC with C18 column |
| Mobile Phase | Water (with 0.1% formic acid) and Acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Capillary Voltage | 3500 V |
| Drying Gas Temp. | 320 °C |
| Mass Range | 100-1000 m/z |
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about the arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. nih.gov Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively. beilstein-journals.org
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the oxirane ring and the trimethoxy-substituted aromatic ring. rsc.org The aromatic protons typically appear as a singlet due to their symmetrical substitution. The methoxy (B1213986) groups also give rise to characteristic singlets. The protons of the oxirane ring (CH-CH₂) form a distinct multiplet system. researchgate.net
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.net Characteristic signals would be observed for the carbons of the oxirane ring, the aromatic ring (with distinct shifts for substituted and unsubstituted carbons), and the methoxy groups. researchgate.net
Table 4: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 | s | 2H | Aromatic H (C2'-H, C6'-H) |
| ~ 3.85 | s | 9H | Methoxy H (-OCH₃) |
| ~ 3.8 | m | 1H | Oxirane H (C2-H) |
| ~ 3.1 | dd | 1H | Oxirane H (C3-H) |
| ~ 2.7 | dd | 1H | Oxirane H (C3-H) |
Table 5: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 153 | Aromatic C (C3', C5') |
| ~ 137 | Aromatic C (C4') |
| ~ 133 | Aromatic C (C1') |
| ~ 103 | Aromatic C (C2', C6') |
| ~ 61 | Methoxy C (para-OCH₃) |
| ~ 56 | Methoxy C (meta-OCH₃) |
| ~ 52 | Oxirane C (C2) |
| ~ 51 | Oxirane C (C3) |
Fourier-Transform Infrared Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net Key features include the C-H stretching of the aromatic ring and the aliphatic oxirane ring, C=C stretching of the aromatic ring, and prominent C-O stretching vibrations from the ether linkages and the oxirane ring. nist.gov
Table 6: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H (Oxirane) |
| 1600 - 1580 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1125 | Symmetric C-O-C Stretch | Aryl Ether |
| ~1250, ~830 | C-O Stretch, Ring Breathing | Oxirane Ring |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For this compound, which contains a chiral center at the carbon atom of the oxirane ring bonded to the phenyl group, X-ray crystallography of a single enantiomer or a derivative would unambiguously establish its absolute configuration (R or S). nih.gov
The crystal structure would also reveal the preferred conformation of the molecule in the solid state, including the relative orientation of the trimethoxyphenyl group and the oxirane ring. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice, can also be analyzed. nih.gov While a specific crystal structure for this compound was not found, the crystal structure of a related compound, (E)-1-(2-Hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene, has been reported. nih.gov In this structure, the geometric parameters were within expected values, and the molecular packing revealed a one-dimensional linear array formed by intermolecular hydrogen bonding. nih.gov Similarly, the crystal structure of 12-(3,4,5-Trimethoxyphenyl)-2,3,4,12-tetrahydro-1H-5-oxatetraphen-1-one showed that the trimethoxyphenyl ring is nearly perpendicular to the pyran ring. researchgate.net
Table 3: Representative Crystallographic Data for a Related Trimethoxyphenyl Compound
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| (E)-1-(2-Hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene | Not specified | Not specified | One-dimensional linear array via O-H···O hydrogen bonding. | nih.gov |
| 12-(3,4,5-Trimethoxyphenyl)-2,3,4,12-tetrahydro-1H-5-oxatetraphen-1-one | Not specified | Not specified | Trimethoxyphenyl ring nearly perpendicular to the pyran ring. | researchgate.net |
| 5-phenyl-1,3,4-oxathiazol-2-one | Monoclinic | P21/n | Not specified | ul.ie |
This table provides examples of crystallographic information for compounds containing the trimethoxyphenyl group, illustrating the type of data obtained from X-ray crystallography.
Chiral Analysis Methods for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, it is essential to have methods to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.). masterorganicchemistry.com Enantiomeric excess is a measure of the degree to which one enantiomer is present in excess of the other in a mixture. masterorganicchemistry.comyoutube.com
Several analytical techniques can be employed for chiral analysis. A common approach involves the use of chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation and allowing for their quantification. libretexts.org
Another method involves the use of chiral shift reagents in nuclear magnetic resonance (NMR) spectroscopy. In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral solvent, become distinct, allowing for the determination of their ratio. libretexts.org
Furthermore, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which have different physical properties and can be separated by standard chromatographic or spectroscopic techniques. libretexts.org The choice of method depends on the specific properties of the compound and the available instrumentation. The development of chiral covalent organic frameworks has also shown promise for the enantioselective separation of chiral molecules. nih.gov
Table 4: Methods for Chiral Analysis
| Method | Principle | Application | Reference |
| Chiral Chromatography (GC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Quantitative determination of enantiomeric ratio. | libretexts.org |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with a chiral reagent, causing separation of NMR signals for each enantiomer. | Determination of enantiomeric purity in solution. | libretexts.org |
| Chiral Derivatization | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, allowing separation by standard techniques. | Analysis of enantiomeric composition. | libretexts.org |
| Chiral Covalent Organic Frameworks | Enantioselective separation based on size matching and differential diffusion rates. | Separation of racemic mixtures. | nih.gov |
Theoretical and Computational Studies in Support of Research
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Conformation)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of molecules. nih.govresearchgate.net These computational methods can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. epstem.net
For instance, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to optimize molecular structures and calculate spectroscopic data. epstem.net Such studies can determine bond lengths, bond angles, and dihedral angles of the most stable conformation of a molecule. epstem.net The calculated vibrational frequencies, when scaled by an appropriate factor, can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. researchgate.net
Furthermore, these calculations provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. nih.gov These maps are useful for predicting how the molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding intermolecular interactions and predicting sites of chemical reactions.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and design, MD simulations are invaluable for investigating the interactions between a ligand, such as a derivative of 2-(3,4,5-trimethoxyphenyl)oxirane, and its biological target, typically a protein. impactfactor.org
These simulations can provide a detailed, dynamic view of how a ligand binds to a protein, including the conformational changes that may occur in both the ligand and the protein upon binding. This level of detail is often difficult to obtain through experimental methods alone. For example, a 20-nanosecond MD simulation was used to study the interaction of a quinazoline (B50416) derivative with its target enzymes. nih.gov
By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose predicted by molecular docking. MD simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for the target.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org This method is widely used in drug design to predict how a small molecule, such as a derivative of this compound, will bind to the active site of a target protein. impactfactor.orgnih.gov
The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a score that represents the binding affinity. impactfactor.org Docking studies can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies have been used to investigate the binding of trimethoxyphenyl-containing compounds to the colchicine (B1669291) binding site of tubulin. rsc.org
The results of molecular docking can guide the design of new compounds with improved binding affinity and selectivity. For instance, if a docking study reveals that a particular functional group on the ligand is not making favorable interactions with the protein, that group can be modified in subsequent designs.
Below is an example of a data table that could be generated from molecular docking studies:
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Tubulin | -8.5 | CYS241, LEU248, ALA316 |
| Derivative B | VEGFR2 | -9.2 | LYS868, GLU885, ASP1046 |
| Derivative C | EGFR | -7.9 | LEU718, THR790, MET793 |
Network Pharmacology and Systems Biology Approaches
Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a complex network of biological systems. nih.gov Instead of focusing on a single target, network pharmacology considers the multiple targets that a drug may interact with and the downstream effects of these interactions. nih.gov
This approach is particularly useful for understanding the mechanism of action of natural products and traditional medicines, which often contain multiple active compounds that act on multiple targets. nih.gov For a compound like this compound, a network pharmacology approach could be used to identify its potential targets and the biological pathways it may modulate.
The process typically involves constructing a network of interactions between the compound, its potential targets, and the diseases associated with those targets. This can help to identify new therapeutic uses for the compound and to predict potential side effects.
Predictive Modeling of Reactivity and Selectivity in Chemical Transformations
Predictive modeling of chemical reactions is a rapidly developing field that uses machine learning and other computational methods to predict the outcome of chemical reactions. chemrxiv.org These models can be trained on large datasets of known reactions to learn the underlying patterns of chemical reactivity and selectivity. arxiv.org
For a compound like this compound, predictive models could be used to forecast its reactivity in various chemical transformations. For example, a model could predict the regioselectivity of the epoxide ring-opening reaction with different nucleophiles under different reaction conditions.
Future Directions and Emerging Research Avenues for 2 3,4,5 Trimethoxyphenyl Oxirane
Development of Novel and Sustainable Synthetic Strategies
The future of synthesizing derivatives from TMP-based precursors lies in the development of efficient, scalable, and environmentally benign methodologies. Research is moving towards creating complex heterocyclic systems that can serve as novel scaffolds for drug discovery.
Recent synthetic strategies focus on multi-component reactions and the use of modern catalytic systems to construct diverse libraries of compounds. For example, new trimethoxyphenyl-based analogues, including diamides and triazinones, have been prepared from starting materials like 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone. nih.gov Similarly, the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines has been achieved using Suzuki coupling reactions, often facilitated by microwave irradiation to improve reaction times and yields. nih.gov Other notable examples include the synthesis of thiazole-pyrimidine derivatives and various combretastatin (B1194345) analogues linked to imidazolone (B8795221) and triazinone cores. mdpi.comnih.gov These methods demonstrate a trend towards building molecular complexity from readily available TMP-containing starting materials. nih.govnih.gov
Future efforts will likely concentrate on:
Green Chemistry Approaches: Utilizing safer solvents, reducing the number of synthetic steps, and employing catalysts that can be recycled. The use of baker's yeast for asymmetric reduction represents an early example of biocatalysis in this area. elsevierpure.com
Flow Chemistry: Implementing continuous flow reactors for safer handling of reactive intermediates and for easier scalability and process optimization.
Photoredox and Electrocatalysis: Harnessing light or electrical energy to drive chemical transformations under mild conditions, potentially offering new reaction pathways for modifying the TMP scaffold.
Exploration of Unconventional Biological Targets and Mechanisms
While the TMP moiety is famously associated with binding to the colchicine (B1669291) site on β-tubulin and inhibiting microtubule polymerization, nih.govnih.govnih.gov a significant future direction is the exploration of its activity against unconventional biological targets. Repurposing the TMP scaffold to interact with different proteins could lead to treatments for a wider range of diseases.
Recent studies have revealed that derivatives incorporating the TMP group can modulate the activity of several non-tubulin targets. For instance, certain 2,4,5-trimethoxyphenyl pyrimidine (B1678525) derivatives have been identified as selective partial agonists for the dopamine (B1211576) D5 receptor (D5R), suggesting potential applications in treating neurological disorders. nih.gov Other research has shown that novel 1,2,4-triazole (B32235) hybrids bearing the TMP moiety can selectively inhibit aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.gov Furthermore, computational predictions and biological assays have indicated that some TMP-thiazole-pyrimidine hybrids may target various kinase receptors. mdpi.com
This expansion of the target landscape suggests that the TMP scaffold is a "privileged structure" capable of interacting with diverse biological macromolecules. mdpi.com Future research will likely involve:
Proteome-wide Screening: Using advanced chemical proteomics to identify the full spectrum of protein interactions for a given TMP derivative.
Mechanism Deconvolution: Moving beyond simple binding assays to understand how these compounds modulate the function of new targets, such as enzymes or receptors, and affect downstream cellular signaling pathways.
Dual-Targeting Agents: Designing single molecules that can simultaneously engage multiple targets, like both tubulin and a specific kinase, to achieve synergistic therapeutic effects and overcome drug resistance. nih.govnih.gov
| Compound Class | Unconventional Target | Potential Therapeutic Area | Reference |
| Pyrimidine Derivatives | Dopamine D5 Receptor (D5R) | Neurological Disorders | nih.gov |
| Thiazole-Pyrimidine Hybrids | Kinase Receptors | Cancer | mdpi.com |
| 1,2,4-Triazole Hybrids | Aromatase | Breast Cancer | nih.gov |
| Pyrrolizine Derivatives | Multiple Oncogenic Kinases | Cancer | nih.gov |
Design and Synthesis of Advanced Chemical Probes and Tool Compounds
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in cells or organisms. The 2-(3,4,5-Trimethoxyphenyl)oxirane scaffold is an excellent starting point for creating such advanced research tools. researchgate.net Its reactive epoxide ring allows for the attachment of various functional groups, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinkers to permanently label the target protein.
The design of hybrid molecules represents a key strategy in this area. By combining the TMP pharmacophore with other biologically active motifs, researchers can create probes with unique properties. For example, a compound designed as a hybrid of a microtubule-targeting chalcone (B49325) and the aromatase inhibitor letrozole (B1683767) resulted in a molecule that could engage both tubulin and aromatase. nih.gov Such dual-function probes are invaluable for studying crosstalk between different signaling pathways.
Future developments in this area will focus on:
Activity-Based Probes: Designing probes that covalently bind to their target only when the target is in a specific functional or conformational state.
Photo-switchable Probes: Incorporating light-sensitive groups that allow for the precise spatiotemporal control of the probe's activity using light.
Probes for In Vivo Imaging: Developing TMP-based probes suitable for non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize target engagement in living organisms.
Integration of Cheminformatics and Artificial Intelligence in Compound Design and Activity Prediction
The integration of computational methods is revolutionizing the drug discovery process. Cheminformatics and artificial intelligence (AI) are becoming indispensable for designing new derivatives of scaffolds like this compound and for predicting their biological properties, thus accelerating the discovery pipeline and reducing costs. nih.gov
Compound Design and Virtual Screening: Molecular docking studies are routinely used to predict how TMP derivatives bind to their targets, such as the colchicine site of tubulin, providing insights that guide the rational design of more potent inhibitors. nih.govnih.govnih.gov Large virtual libraries of TMP-based compounds can be computationally screened against structural models of various protein targets to identify promising new hits for subsequent synthesis and testing.
Activity and Toxicity Prediction: Machine learning (ML) models are increasingly being developed to predict the biological activity and potential off-target effects of small molecules. nih.gov For instance, AI-driven platforms can now profile compounds against dozens of targets associated with adverse effects, providing a liability score for cardiovascular, central nervous system, and other toxicities. nih.gov These models, often built on algorithms like gradient boosting or graph-based neural networks, learn from vast datasets of known compounds to make predictions for novel structures. nih.govnih.gov This allows researchers to prioritize compounds with a higher probability of success and to flag potential issues early in the design process. nih.gov
Future trends in this field include:
Generative AI Models: Using AI to design entirely new molecules with desired properties from scratch, rather than just screening existing virtual libraries.
Enhanced Prediction Accuracy: Improving the accuracy of activity and toxicity predictions by training models on larger, more diverse datasets and by developing more sophisticated algorithms that better capture the nuances of molecular interactions.
Personalized Medicine: Ultimately, using AI to design specific TMP derivatives that are optimized for a particular patient's genetic profile or disease subtype.
Q & A
Basic: What synthetic strategies are commonly employed for 2-(3,4,5-Trimethoxyphenyl)oxirane?
Methodological Answer:
The synthesis typically involves epoxidation of allyl precursors or substitution reactions. For example:
- Epoxidation: Reaction of 3,4,5-trimethoxystyrene with peracids (e.g., mCPBA) under controlled conditions .
- Nucleophilic Substitution: Using epichlorohydrin as a starting material, followed by coupling with a 3,4,5-trimethoxyphenyl Grignard reagent .
Key Optimization Parameters:
- Temperature (0–25°C for stereochemical control).
- Solvent polarity (e.g., dichloromethane vs. THF).
- Catalytic use of Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity .
Advanced: How can stereochemical outcomes in epoxidation be systematically controlled?
Methodological Answer:
Stereocontrol is achieved via:
- Asymmetric Catalysis: Chiral ketone catalysts (e.g., Shi epoxidation) induce enantioselectivity, with enantiomeric excess (ee) monitored by chiral HPLC or NMR .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve absolute configuration post-synthesis .
Example Data:
| Reaction Condition | % ee | Configuration |
|---|---|---|
| Shi catalyst, 0°C | 85% | (R,R) |
| mCPBA, RT | Racemic | - |
Basic: What spectroscopic techniques validate structural integrity?
Methodological Answer:
Critical techniques include:
- NMR: ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; oxirane protons at δ 3.1–3.5 ppm) .
- HRMS: Exact mass determination (e.g., C₁₁H₁₄O₅⁺ requires m/z 226.0841) .
- IR: Epoxide ring vibration at ~850 cm⁻¹ .
Reference Table:
| Technique | Key Peaks/Data | Source |
|---|---|---|
| ¹H NMR | δ 3.85 (s, 9H, OCH₃) | |
| HRMS | 226.0841 [M+H]⁺ |
Advanced: How can computational modeling predict reactivity in nucleophilic ring-opening reactions?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software models transition states for ring-opening by nucleophiles (e.g., amines, thiols).
- Thermochemical Data: Enthalpy changes (ΔH) from gas-phase studies guide solvent selection (e.g., polar aprotic solvents stabilize intermediates) .
Case Study:
Biological: What in vitro assays evaluate tubulin polymerization inhibition?
Methodological Answer:
- Tubulin Assembly Assay: Monitor turbidity at 350 nm to quantify inhibition (IC₅₀ values < 1 µM reported for analogs) .
- Cell-Based Assays:
Structure-Activity Relationship (SAR):
| Substituent | IC₅₀ (Tubulin) | IC₅₀ (Cell Growth) |
|---|---|---|
| 3,4,5-Trimethoxy | 0.8 µM | 25 nM |
| 3,4-Dimethoxy | 3.2 µM | 120 nM |
Advanced: How to resolve discrepancies in reported reaction yields for epoxide derivatives?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst loading, solvent).
- Kinetic Profiling: In situ IR or HPLC monitors intermediate formation (e.g., epoxide vs. diol byproducts) .
Case Study:
| Variable | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–10°C | +30% |
| Catalyst (BF₃) | 5 mol% | +25% |
Basic: What are the oxidative degradation pathways of this compound?
Methodological Answer:
- Oxidation: Forms diols (e.g., vicinal diol via H₂O₂/acid) or quinones (under strong oxidants like KMnO₄) .
- Stability Tests: Accelerated degradation studies (40°C/75% RH) quantify half-life (t₁/₂ > 6 months in inert atmospheres) .
Degradation Products:
| Condition | Major Product |
|---|---|
| H₂O₂, pH 7 | 1,2-Diol |
| KMnO₄, acidic | Trimethoxybenzoic acid |
Advanced: How does the 3,4,5-trimethoxyphenyl moiety enhance bioactivity in drug analogs?
Methodological Answer:
- Pharmacophore Modeling: The trimethoxy group enhances hydrophobic interactions with tubulin’s colchicine-binding site (docking scores: ΔG = -9.2 kcal/mol) .
- Metabolic Stability: Methoxy groups reduce CYP450-mediated oxidation, prolonging half-life in vivo (t₁/₂ = 8.2 h in mice) .
Comparative Data:
| Compound | Tubulin IC₅₀ | LogP |
|---|---|---|
| With Trimethoxy | 0.8 µM | 2.5 |
| Without Trimethoxy | 12.4 µM | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
